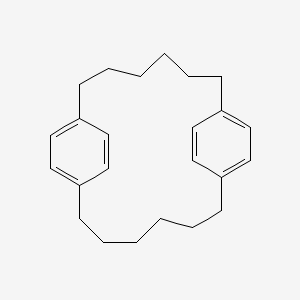

6,6-Paracyclophane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

4384-23-0 |

|---|---|

Molecular Formula |

C24H32 |

Molecular Weight |

320.5 g/mol |

IUPAC Name |

tricyclo[16.2.2.28,11]tetracosa-1(21),8,10,18(22),19,23-hexaene |

InChI |

InChI=1S/C24H32/c1-2-6-10-22-17-19-24(20-18-22)12-8-4-3-7-11-23-15-13-21(9-5-1)14-16-23/h13-20H,1-12H2 |

InChI Key |

KZCIQXIXTWAXSA-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCC2=CC=C(CCCCCCC3=CC=C(CC1)C=C3)C=C2 |

Origin of Product |

United States |

Foundational & Exploratory

The Elusive [6.6]Paracyclophane: A Review of Its Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

[6.6]Paracyclophane is a member of the paracyclophane family of organic compounds, characterized by two benzene rings linked by two saturated aliphatic chains of six carbon atoms each in a para configuration. Its molecular formula is C₂₄H₃₂.[1][2] Unlike its more studied, smaller-bridged counterparts such as [2.2]paracyclophane, [6.6]paracyclophane is considered to be nearly strain-free, with an estimated strain energy of only 2 kcal/mol, comparable to that of an open-chain aromatic compound.[3] This lack of significant ring strain suggests that the benzene rings are not forced into the boat-like deformations seen in smaller paracyclophanes. Despite its fundamental structure, detailed information regarding the synthesis and comprehensive characterization of [6.6]paracyclophane is notably scarce in publicly available scientific literature. This guide aims to consolidate the limited available information and highlight the gaps in current knowledge.

Synthesis of [6.6]Paracyclophane Derivatives

Further, information regarding the subsequent catalytic hydrogenation of the tetraene to yield the saturated parent [6.6]paracyclophane is not available in the reviewed literature. This represents a significant gap in the documented synthesis of this molecule.

Synthetic Workflow for a [6.6]Paracyclophane Derivative

The logical workflow for the synthesis of a [6.6]paracyclophane derivative via the Hofmann elimination approach can be visualized as follows.

References

An In-depth Technical Guide to the Spectroscopic Properties ofParacyclophane

An In-depth Technical Guide to the Spectroscopic Properties of[1][1]Paracyclophane

For Researchers, Scientists, and Drug Development Professionals

Introduction

[1][1]Paracyclophane is a member of the cyclophane family of molecules, characterized by two benzene rings linked by aliphatic chains. Specifically, it consists of two para-substituted benzene rings connected by two hexamethylene bridges. Unlike its extensively studied, highly strained counterpart, [2.2]paracyclophane,[1][1]paracyclophane is considered to be nearly strain-free. This lack of strain significantly influences its spectroscopic properties, leading to behavior more akin to unconstrained aromatic systems. This guide provides a comprehensive overview of the available spectroscopic data for[1][1]paracyclophane, supplemented with information from closely related, longer-chain paracyclophanes to provide a broader context due to the limited specific data on the[1][1] variant.

Spectroscopic Data

Due to the limited availability of specific experimental data for[1][1]paracyclophane in the public domain, the following tables summarize the known information and provide comparative data from related paracyclophanes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In the ¹³C NMR spectrum of other long-chain paracyclophanes, the aromatic carbons show chemical shifts similar to those of comparable acyclic aromatic compounds, reflecting the strain-free nature of the benzene rings.

UV-Visible (UV-Vis) and Fluorescence Spectroscopy

The electronic absorption and emission spectra of[1][1]paracyclophane have been studied to a limited extent. The room-temperature absorption and fluorescence spectra have been recorded in a 1:1 diethyl ether-tetrahydrofuran (Et₂O-THF) solvent mixture. While specific quantitative data such as molar absorptivity (ε) and quantum yield (Φ) are not available in the cited literature, the general features can be described. The absorption spectrum is expected to resemble that of a simple dialkylbenzene, with absorption bands in the ultraviolet region. The fluorescence spectrum would likely show an emission profile characteristic of an isolated aromatic chromophore.

| Spectroscopic Technique | Parameter | [1][1]Paracyclophane | Related Compound Data |

| ¹H NMR | Chemical Shift (δ) | Data not available | For[2]paracyclophane, methylene protons appear in a range of ~1.3-2.6 ppm. |

| ¹³C NMR | Chemical Shift (δ) | Data not available | For long-chain [n,n]paracyclophanes, aromatic carbons are in the range of 128-140 ppm. |

| UV-Vis Absorption | λmax | Spectrum recorded in Et₂O-THF | For [n,n]paracyclophanes (n ≥ 3), λmax is typically around 260-275 nm. |

| Fluorescence Emission | λem | Spectrum recorded in Et₂O-THF | For longer-chain paracyclophanes, emission maxima are similar to dialkylbenzenes. |

Experimental Protocols

Detailed experimental protocols for the synthesis and spectroscopic analysis of[1][1]paracyclophane are not explicitly available. Therefore, general methodologies applicable to the synthesis and characterization of [n,n]paracyclophanes are provided below.

General Synthesis of [n,n]Paracyclophanes

A common method for the synthesis of [n,n]paracyclophanes is the Wurtz coupling reaction of the corresponding α,ω-di(p-halomethylphenyl)alkane.

Reaction Scheme:

Caption: General synthetic scheme for [n,n]paracyclophanes.

Procedure:

-

A solution of the appropriate α,ω-bis(4-bromomethylphenyl)alkane in an anhydrous ethereal solvent (e.g., diethyl ether or THF) is prepared.

-

This solution is added dropwise to a suspension of finely dispersed sodium metal in the same solvent under an inert atmosphere (e.g., nitrogen or argon).

-

The reaction mixture is stirred vigorously at reflux temperature for several hours.

-

After cooling, the excess sodium is carefully quenched with ethanol, followed by the addition of water.

-

The organic layer is separated, and the aqueous layer is extracted with an organic solvent.

-

The combined organic extracts are dried over a suitable drying agent (e.g., MgSO₄ or Na₂SO₄) and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel or alumina, followed by recrystallization to yield the pure [n,n]paracyclophane.

NMR Spectroscopy

Sample Preparation:

-

A solution of the paracyclophane is prepared by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆, or DMSO-d₆) in a standard 5 mm NMR tube.

-

The solution should be homogeneous and free of any particulate matter.

Data Acquisition:

-

The NMR spectra are recorded on a spectrometer operating at a suitable frequency for ¹H (e.g., 400 or 500 MHz) and ¹³C (e.g., 100 or 125 MHz).

-

Standard pulse sequences are used for acquiring one-dimensional ¹H and ¹³C{¹H} spectra.

-

Two-dimensional correlation experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to aid in the assignment of proton and carbon signals.

Caption: Workflow for NMR spectroscopic analysis.

UV-Vis Absorption and Fluorescence Spectroscopy

Sample Preparation:

-

Stock solutions of the paracyclophane are prepared in a spectroscopic grade solvent (e.g., cyclohexane, ethanol, or dichloromethane) at a known concentration (typically in the range of 10⁻³ to 10⁻⁴ M).

-

Working solutions of lower concentrations (typically 10⁻⁵ to 10⁻⁶ M) are prepared by serial dilution of the stock solution.

Data Acquisition:

-

UV-Vis absorption spectra are recorded using a dual-beam spectrophotometer, typically in the range of 200-400 nm, using a 1 cm path length quartz cuvette. A solvent blank is used as a reference.

-

Fluorescence emission and excitation spectra are recorded on a spectrofluorometer. For emission spectra, the sample is excited at a wavelength corresponding to an absorption maximum, and the emission is scanned over a longer wavelength range. For excitation spectra, the emission is monitored at a fixed wavelength while the excitation wavelength is scanned.

-

The fluorescence quantum yield can be determined relative to a standard with a known quantum yield using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Caption: Workflow for UV-Vis and fluorescence spectroscopy.

Conclusion

[1][1]Paracyclophane represents an interesting molecular scaffold that, due to its strain-free nature, exhibits spectroscopic properties that are more aligned with simple aromatic systems than with its highly strained lower homologues. While detailed experimental data for this specific compound is sparse in the current literature, the general principles of paracyclophane chemistry and spectroscopy provide a solid framework for its characterization. Further research into the synthesis and detailed spectroscopic analysis of[1][1]paracyclophane and other long-chain paracyclophanes would be valuable to fully elucidate their structure-property relationships and potential applications.

Conformational Analysis ofParacyclophane: A Technical Guide

Conformational Analysis of[1][1]Paracyclophane: A Technical Guide

Abstract: This technical guide provides an in-depth examination of the conformational analysis of[1][1]paracyclophane. While direct experimental data for[1][1]paracyclophane is limited due to its relatively strain-free nature, this document synthesizes information from studies on a homologous series of [n,n]paracyclophanes to project its structural and dynamic properties. This guide details the primary experimental and computational methodologies employed in the conformational analysis of cyclophanes, including X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Density Functional Theory (DFT) calculations. Quantitative data for related [n,n]paracyclophanes are presented in tabular format to facilitate comparative analysis and to underscore the trends that inform our understanding of the[1][1] system. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in the unique structural characteristics of cyclophanes.

Introduction to Paracyclophanes

Paracyclophanes are a fascinating class of organic compounds characterized by two benzene rings linked by aliphatic chains at their para positions.[2] These molecules are notable for the strain induced by the bridging chains, which often forces the aromatic rings into non-planar, "bent and battered" conformations.[3] The degree of this distortion and the resulting strain energy are highly dependent on the length of the aliphatic bridges. The unique three-dimensional structures of paracyclophanes lead to unusual chemical and physical properties, making them compelling scaffolds for asymmetric catalysts, energy materials, and subjects for studying through-space electronic interactions.[3]

The conformational dynamics of paracyclophanes, particularly the rotation of the benzene rings and the flexibility of the aliphatic bridges, are of fundamental interest. These dynamics are typically studied using a combination of experimental techniques and computational modeling. This guide focuses on[1][1]paracyclophane, a member of the [n,n]paracyclophane series where each bridge consists of six methylene units. Due to its longer bridges,[1][1]paracyclophane is considered to be nearly strain-free, exhibiting conformational behavior that approaches that of acyclic analogues.

Conformational Landscape of[1][1]Paracyclophane

Direct and extensive experimental studies on the conformation of[1][1]paracyclophane are not as prevalent in the literature as those for its more strained, shorter-bridged counterparts like[4][4]-,[5][5]-, and[6][6]paracyclophane. However, by examining the trends within the [n,n]paracyclophane series, a clear picture of the conformational properties of the[1][1] system emerges. As the length of the methylene bridges increases, the strain energy of the molecule decreases significantly.[4][7] This is due to the greater flexibility of the longer chains, which allows the benzene rings to adopt a more relaxed, planar geometry and a greater inter-ring distance. For[6][6]paracyclophane, the strain energy is already quite low, and it is nearly strain-free. It is therefore anticipated that[1][1]paracyclophane is an essentially strain-free molecule with conformational flexibility comparable to analogous open-chain compounds.

The primary conformational motions in [n,n]paracyclophanes are the rotation of the phenyl rings relative to each other and the conformational rearrangements of the polymethylene bridges. In highly strained systems like[4][4]paracyclophane, the barrier to phenyl ring rotation is prohibitively high. As the bridges lengthen, this rotational barrier decreases.

Comparative Analysis of [n,n]Paracyclophanes

To contextualize the conformational properties of[1][1]paracyclophane, it is instructive to compare the quantitative data available for smaller, more extensively studied [n,n]paracyclophanes. The following tables summarize key parameters that illustrate the trend of decreasing strain and increasing flexibility with longer bridge lengths.

Table 1: Strain Energies of [n,n]Paracyclophanes

| Paracyclophane | Strain Energy (kcal/mol) | Computational Method |

| [4][4]Paracyclophane | ~31 | DFT |

| [5][5]Paracyclophane | ~12 | DFT |

| [6][6]Paracyclophane | ~3-4 | DFT |

| [1][1]Paracyclophane | ~2 (estimated) | Extrapolated |

Data compiled from various computational studies. The strain energy for[1][1]paracyclophane is an estimation based on the established trend.

Table 2: Rotational Barriers of Phenyl Rings in [n,n]Paracyclophanes

| Paracyclophane | Phenyl Rotation Barrier (kcal/mol) | Method |

| [5][5]Paracyclophane | ~21 | Dynamic NMR / DFT |

| [6][6]Paracyclophane | ~19 | DFT |

| [1][1]Paracyclophane | Significantly lower (estimated) | Extrapolated |

Data for[5][5]- and[6][6]paracyclophanes from DFT calculations.[7] The barrier for[1][1]paracyclophane is expected to be much lower due to reduced steric hindrance.

Experimental and Computational Protocols

The conformational analysis of paracyclophanes relies on a synergistic application of experimental techniques and computational modeling.

X-ray Crystallography

X-ray crystallography provides definitive information about the solid-state conformation of a molecule, including precise bond lengths, bond angles, and torsion angles.

Detailed Methodology:

-

Crystal Growth: High-quality single crystals of the paracyclophane are grown, typically by slow evaporation of a saturated solution.[8]

-

Data Collection: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.[9]

-

Data Processing: The intensities and positions of the diffracted spots are measured. These data are used to determine the unit cell dimensions and the symmetry of the crystal.[9]

-

Structure Solution and Refinement: The phase problem is solved to generate an initial electron density map. An atomic model is then built into this map and refined to best fit the experimental data.[2]

Caption: Workflow for determining molecular structure via X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the structure and dynamics of molecules in solution. For paracyclophanes, variable-temperature NMR experiments are particularly useful for probing conformational exchange processes, such as ring flipping and bridge flexing.[10]

Detailed Methodology:

-

Sample Preparation: A solution of the paracyclophane is prepared in a suitable deuterated solvent.

-

1D and 2D NMR Spectra Acquisition: Standard 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR spectra are acquired at various temperatures.

-

Dynamic NMR (DNMR) Analysis: At low temperatures, where conformational exchange is slow on the NMR timescale, separate signals for different conformers may be observed. As the temperature is raised, these signals broaden, coalesce, and eventually sharpen into averaged signals.

-

Lineshape Analysis and EXSY: Quantitative analysis of the temperature-dependent lineshapes or data from 2D EXSY (Exchange Spectroscopy) experiments can be used to determine the rate constants for the conformational exchange.

-

Activation Parameters: From the temperature dependence of the rate constants, the activation parameters (enthalpy, entropy, and Gibbs free energy of activation) for the dynamic process can be calculated.[11]

Computational Modeling

Computational methods, especially Density Functional Theory (DFT), are invaluable for complementing experimental data. They can provide insights into the geometries, relative energies, and interconversion barriers of different conformers.

Detailed Methodology:

-

Conformational Search: An initial search for low-energy conformers is performed using molecular mechanics or semi-empirical methods.

-

Geometry Optimization: The geometries of the identified conformers are optimized at a higher level of theory, such as DFT with a suitable functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G*, def2-SVP). Dispersion corrections are often included to accurately model non-covalent interactions.[4][7]

-

Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermochemical data.

-

Transition State Search: To determine the energy barrier for conformational interconversion, a transition state search is conducted. The resulting transition state structure is confirmed by the presence of a single imaginary frequency corresponding to the motion along the reaction coordinate.

-

Energy Profile: By calculating the energies of the ground states and the transition state, a potential energy profile for the conformational interconversion can be constructed.

Caption: An integrated approach combining experimental and computational methods.

Conclusion

The conformational analysis of[1][1]paracyclophane, while not as extensively documented as that of its more strained homologues, can be confidently described through extrapolation of well-established trends within the [n,n]paracyclophane family. It is a highly flexible, essentially strain-free molecule with a low barrier to phenyl ring rotation. The methodologies of X-ray crystallography, dynamic NMR spectroscopy, and computational chemistry provide a robust framework for the detailed characterization of its conformational landscape. For researchers in drug discovery and materials science, the flexible yet well-defined architecture of[1][1]paracyclophane and its larger counterparts offers a versatile platform for the design of novel molecular structures with tailored properties. Future work in this area could involve detailed dynamic NMR studies to precisely quantify the rotational barriers and molecular dynamics simulations to visualize the conformational motions in detail.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Determining Protein Structures Using X-Ray Crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Breaking paracyclophane: the unexpected formation of non-symmetric disubstituted nitro[2.2]metaparacyclophanes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Conformational study of the higher [n.n]paracylophanes: evaluation as potential hosts for molecular halogens and benzenes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. pubs.aip.org [pubs.aip.org]

- 7. DFT study of [2.2]-, [3.3]-, and [4.4]paracyclophanes: strain energy, conformations, and rotational barriers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Photochemical Macrocyclization Route to Asymmetric Strained [3.2] Paracyclophanes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure and dynamics of [3.3]paracyclophane as studied by nuclear magnetic resonance and density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. NMR Studies of Aromatic Ring Flips to Probe Conformational Fluctuations in Proteins - PMC [pmc.ncbi.nlm.nih.gov]

Electronic Properties ofParacyclophane: A Technical Guide

Electronic Properties of[1][1]Paracyclophane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electronic properties of[1][1]paracyclophane. Due to the limited availability of experimental and computational data for this specific isomer, this document leverages the extensive research on the closely related and well-studied[2][2]paracyclophane as a primary reference point. The fundamental concepts of through-space and through-bond electronic interactions, crucial for understanding the unique characteristics of paracyclophanes, are discussed in detail. By comparing the structural and electronic properties of[2][2]paracyclophane with the known structural aspects of[1][1]paracyclophane, this guide extrapolates and discusses the expected electronic behavior of the latter. This comparative approach aims to provide a foundational understanding for researchers and professionals interested in the potential applications of larger, less-strained paracyclophane systems in fields such as materials science and drug development.

Introduction

Paracyclophanes are a fascinating class of strained organic molecules characterized by two benzene rings held in a face-to-face arrangement by aliphatic bridges. The proximity of the aromatic decks leads to significant transannular electronic interactions, giving rise to unique photophysical and chemical properties. While[2][2]paracyclophane has been the subject of extensive research, larger [n,n]paracyclophanes, such as[1][1]paracyclophane, remain less explored.

A critical distinction lies in the strain energy of these molecules.[2][2]Paracyclophane possesses a significant strain energy of approximately 31 kcal/mol due to the short ethylene bridges, which force the benzene rings into a distorted, boat-like conformation.[3][4] In stark contrast,[1][1]paracyclophane is considered to be nearly strain-free, with an estimated strain energy of only 2 kcal/mol, comparable to that of an open-chain analogue.[3] This fundamental difference in strain has profound implications for the electronic properties of these molecules.

This guide will first detail the well-documented electronic properties of[2][2]paracyclophane as a model system. Subsequently, it will extrapolate these concepts to[1][1]paracyclophane, discussing how its larger, more flexible hexamethylene bridges and consequently lower strain are expected to influence its electronic structure and behavior.

Electronic Interactions in Paracyclophanes

The electronic properties of paracyclophanes are dominated by two primary types of interactions between the stacked aromatic rings: through-space and through-bond interactions.

-

Through-space interaction: This involves the direct overlap of the π-orbitals of the two parallel benzene rings. This interaction is highly dependent on the inter-ring distance and the degree of facial overlap. In[2][2]paracyclophane, the close proximity of the decks (average distance of 3.09 Å) leads to strong through-space interactions.[3]

-

Through-bond interaction: This is an indirect interaction mediated by the aliphatic bridges. The σ-orbitals of the bridges can mix with the π-systems of the aromatic rings, providing an alternative pathway for electronic communication.

The interplay of these two interactions governs the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the electronic absorption and emission spectra, as well as the redox properties of the molecule.

Comparative Electronic Properties:[2][2] vs.[1][1]Paracyclophane

The following table summarizes the known electronic properties of[2][2]paracyclophane and the expected properties of[1][1]paracyclophane based on its structural characteristics.

| Property | [2][2]Paracyclophane | [1][1]Paracyclophane (Expected) | Rationale for Expected Properties |

| Strain Energy | ~31 kcal/mol[3][4] | ~2 kcal/mol[3] | Longer hexamethylene bridges allow for a nearly strain-free conformation. |

| Inter-ring Distance | ~3.09 Å[3] | > 3.4 Å | Increased bridge length allows the benzene rings to adopt a distance closer to the van der Waals separation of graphite. |

| Through-Space Interaction | Strong | Weak | The larger inter-ring distance significantly reduces the direct overlap of π-orbitals. |

| Through-Bond Interaction | Significant | Dominant | With weaker through-space effects, through-bond interactions via the longer and more flexible aliphatic chains will be the primary mode of inter-ring electronic communication. |

| HOMO-LUMO Gap | Relatively small | Larger than[2][2]paracyclophane, approaching that of isolated benzene derivatives. | Reduced π-π interaction leads to less splitting of the HOMO and LUMO energy levels. |

| UV-Vis Absorption | Red-shifted compared to benzene, with characteristic bands around 220 and 288 nm. | Absorption spectrum expected to be more similar to that of 1,4-dihexylbenzene, with less pronounced red-shifting. | Weaker transannular interactions result in electronic transitions closer to those of non-interacting chromophores. |

| Fluorescence Emission | Broad, structureless excimer-like emission.[5] | More structured, monomer-like fluorescence is anticipated. | The larger separation of the benzene rings is less likely to favor the formation of an intramolecular exciplex/excimer upon photoexcitation. |

Experimental Protocols for Characterization

While specific experimental data for[1][1]paracyclophane is scarce, the following standard techniques would be employed to characterize its electronic properties.

Synthesis

The synthesis of[1][1]paracyclophane can be achieved through various macrocyclization strategies. A potential route involves the coupling of appropriate precursors followed by ring-closing reactions. For instance, a reported synthesis involves a 1,10-Hofmann elimination.[2]

UV-Vis Absorption Spectroscopy

Objective: To determine the electronic transition energies and the extent of ground-state electronic interactions.

Methodology:

-

Prepare dilute solutions of[1][1]paracyclophane in a UV-transparent solvent (e.g., cyclohexane, acetonitrile) with concentrations typically in the range of 10-5 to 10-4 M.

-

Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a wavelength range of approximately 200-400 nm.

-

The solvent will be used as a reference.

-

The resulting spectrum is expected to show absorption bands corresponding to the π-π* transitions of the benzene rings. The position and intensity of these bands, when compared to a non-cyclized analogue like 1,4-dihexylbenzene, will provide insight into the magnitude of the transannular interactions.

Fluorescence Spectroscopy

Objective: To investigate the nature of the excited state and the potential for intramolecular excimer/exciplex formation.

Methodology:

-

Prepare dilute solutions of[1][1]paracyclophane in a fluorescence-grade solvent.

-

Excite the sample at a wavelength corresponding to a low-energy absorption band determined from the UV-Vis spectrum.

-

Record the emission spectrum over a wavelength range red-shifted from the excitation wavelength.

-

The shape and Stokes shift of the emission band will indicate whether the fluorescence originates from a localized excited state (monomer-like) or a charge-transfer/excimer state.

-

Quantum yield measurements can be performed relative to a known standard (e.g., quinine sulfate) to quantify the efficiency of the radiative decay process.

Computational Chemistry

Objective: To model the electronic structure and predict the electronic properties of[1][1]paracyclophane.

Methodology:

-

Perform geometry optimization of the[1][1]paracyclophane molecule using Density Functional Theory (DFT) methods (e.g., B3LYP functional with a 6-31G* basis set). This will provide the equilibrium structure and allow for the calculation of strain energy.

-

From the optimized geometry, calculate the energies and distributions of the HOMO and LUMO.

-

Use Time-Dependent DFT (TD-DFT) to simulate the UV-Vis absorption spectrum by calculating the energies and oscillator strengths of the electronic transitions.

-

Natural Bond Orbital (NBO) analysis can be employed to quantify the extent of through-space and through-bond interactions.

Potential Applications

The distinct electronic properties of[1][1]paracyclophane, characterized by reduced strain and weaker through-space interactions compared to its smaller counterparts, suggest potential applications in areas where fine-tuning of electronic communication is desired.

-

Molecular Electronics: The larger and more flexible structure could be utilized as a molecular spacer or insulator in single-molecule electronic devices.

-

Host-Guest Chemistry: The larger cavity of[1][1]paracyclophane may allow it to act as a host for guest molecules, with the potential for electronic sensing applications.

-

Drug Delivery: The hydrophobic core and the possibility of functionalization make it a candidate for the encapsulation and delivery of therapeutic agents.

Conclusion

While the electronic properties of[1][1]paracyclophane have not been as extensively studied as those of[2][2]paracyclophane, its unique structural features—most notably its nearly strain-free nature—allow for informed predictions of its electronic behavior. The dominance of through-bond over through-space interactions is expected to result in electronic properties that more closely resemble those of unconstrained aromatic systems. Further experimental and computational investigations are necessary to fully elucidate the electronic landscape of this intriguing molecule and to unlock its potential for advanced applications. This guide serves as a foundational resource to stimulate and direct future research in this promising area.

A Theoretical Examination ofParacyclophane Stability: An In-depth Technical Guide

A Theoretical Examination of[1][1]Paracyclophane Stability: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

[1][1]Paracyclophane, a member of the fascinating class of cyclophanes, presents a unique structural motif where two benzene rings are connected by two saturated six-carbon bridges. Unlike its smaller, more strained counterparts such as[2][2]paracyclophane,[1][1]paracyclophane is characterized by a significantly lower degree of ring strain, rendering it an intriguing subject for theoretical and computational analysis. This technical guide provides a comprehensive overview of the theoretical calculations pertaining to the stability of[1][1]paracyclophane, offering insights into its geometric and energetic properties. Detailed computational methodologies, quantitative data on strain energy, and a comparative analysis with other [n,n]paracyclophanes are presented to serve as a valuable resource for researchers in the fields of computational chemistry, materials science, and drug design.

Introduction to Paracyclophanes and Strain Energy

Paracyclophanes are a class of organic compounds featuring two benzene rings linked by aliphatic chains. The notation [n,n]paracyclophane indicates that the benzene rings are substituted at the para positions and are connected by two bridges, each consisting of 'n' methylene groups. The geometric constraints imposed by these bridges can lead to significant distortion of the benzene rings from their ideal planar geometry, resulting in considerable ring strain. This strain energy is a critical factor influencing the chemical reactivity, spectroscopic properties, and overall stability of these molecules.

The strain energy in paracyclophanes arises from several factors:

-

Bent Benzene Rings: The aliphatic bridges pull the para carbons of the benzene rings towards each other, forcing the aromatic rings into a boat-like conformation.

-

Stretching and Bending of Bonds: The bonds within the benzene rings and the aliphatic bridges are stretched and bent from their optimal geometries.

-

Transannular Interactions: The close proximity of the two benzene rings can lead to repulsive interactions between their pi-electron clouds.

Theoretical Calculations on [n,n]Paracyclophane Stability

The stability of paracyclophanes is inversely related to their strain energy; a higher strain energy corresponds to lower stability. Computational chemistry provides powerful tools to quantify the strain energy and to predict the geometric parameters of these molecules.

Computational Methodologies

Density Functional Theory (DFT) has emerged as a robust and widely used method for the theoretical study of paracyclophanes. Various functionals and basis sets are employed to achieve a balance between computational cost and accuracy.

Commonly Used DFT Functionals:

-

B3LYP: A hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.

-

M06-2X: A high-nonlocality functional that is well-suited for systems with non-covalent interactions.

-

B97-D: A functional that includes empirical dispersion corrections, which are important for accurately describing the interactions between the benzene rings.

-

ωB97X-D: A long-range corrected hybrid functional with dispersion corrections.

Basis Sets:

-

Pople-style basis sets: such as 6-31G(d) and 6-311+G(d,p), are commonly used.

-

Dunning's correlation-consistent basis sets: such as cc-pVDZ and cc-pVTZ, can provide higher accuracy.

Strain Energy Calculation Protocol

The strain energy (SE) of a paracyclophane is typically calculated by comparing its computed enthalpy with that of a strain-free reference molecule or a set of reference groups. A common approach involves the use of homodesmotic reactions, where the number and types of bonds are conserved on both sides of the reaction, which helps in canceling out systematic errors in the calculations.

For a generic [n,n]paracyclophane, a homodesmotic reaction can be formulated as:

[n,n]paracyclophane + 2 * Benzene → 2 * p-dialkylbenzene

The strain energy is then calculated as the enthalpy change of this reaction.

Stability of[1][1]Paracyclophane: A Low-Strain System

Theoretical calculations and experimental observations have consistently shown that as the length of the aliphatic bridges in [n,n]paracyclophanes increases, the strain energy decreases significantly.[1][1]Paracyclophane, with its long six-carbon bridges, is a prime example of a nearly strain-free paracyclophane.

The longer bridges in[1][1]paracyclophane allow the benzene rings to adopt a conformation that is much closer to their ideal planar geometry, and the distance between the rings is increased, which minimizes the repulsive transannular interactions.

Quantitative Strain Energy Data

The following table summarizes the calculated strain energies for a series of [n,n]paracyclophanes, highlighting the remarkably low strain in the[1][1] system.

| Paracyclophane | Strain Energy (kcal/mol) |

| [2][2]Paracyclophane | ~31 |

| [3][3]Paracyclophane | ~12 |

| [4][4]Paracyclophane | Low |

| [1][1]Paracyclophane | ~2 |

Note: The strain energy values are approximate and can vary slightly depending on the computational method used.

The strain energy of approximately 2 kcal/mol for[1][1]paracyclophane is comparable to that of an open-chain alkane, indicating its high stability.[5]

Visualizing the Computational Workflow

The following diagram illustrates a typical workflow for the theoretical analysis of[1][1]paracyclophane stability.

References

- 1. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [2.2.2]Paracyclophane, preference for η6 or η18 coordination mode including Ag(i) and Sn(ii): a survey into the cation–π interaction nature through relativistic DFT calculations - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Regioselective Functionalization of [2.2]Paracyclophanes: Recent Synthetic Progress and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

"discovery and history of [n,n]paracyclophanes"

An In-depth Technical Guide to the Discovery and History of [n,n]Paracyclophanes

For Researchers, Scientists, and Drug Development Professionals

Abstract

[n,n]Paracyclophanes, a fascinating class of strained aromatic compounds, have captivated chemists for over seven decades. Their unique structure, characterized by two parallel benzene rings held in close proximity by aliphatic bridges, leads to significant transannular electronic interactions and considerable molecular strain. This guide provides a comprehensive overview of the seminal discoveries, historical development, and the evolution of synthetic methodologies for [n,n]paracyclophanes. It details key experimental protocols, presents quantitative data on their structural and energetic properties, and illustrates the logical progression of their scientific journey through diagrams. This document serves as a technical resource for researchers and professionals interested in the rich history and synthetic chemistry of these intriguing molecules.

Introduction and Early Discoveries

The story of [n,n]paracyclophanes begins in 1949 with the serendipitous discovery of [2.2]paracyclophane by Brown and Farthing during the gas-phase pyrolysis of p-xylene.[1] This unexpected finding of a stable molecule with cofacially stacked benzene rings sparked immense interest in the scientific community. The initial discovery was followed by the first rational and deliberate synthesis of [2.2]paracyclophane by Donald J. Cram and H. Steinberg in 1951, who employed an intramolecular Wurtz reaction.[1][2] This work not only confirmed the structure of this novel compound but also laid the foundation for the systematic study of cyclophane chemistry, a field that Cram would go on to dominate and for which he would receive the Nobel Prize in Chemistry in 1987. These early syntheses were challenging and often resulted in low yields, highlighting the significant ring strain inherent in these molecules.

The term "paracyclophane" itself was coined by Cram and Steinberg to describe this new class of compounds.[3] The nomenclature "[n,n]paracyclophane" refers to a molecule with two benzene rings connected by two aliphatic bridges, each containing 'n' methylene groups, at the para positions. The initial focus was on [2.2]paracyclophane due to its accessibility, but the desire to understand the impact of the bridge length on the molecule's properties drove research towards the synthesis of other [n,n]paracyclophanes.

Evolution of Synthetic Methodologies

The initial synthetic routes to [n,n]paracyclophanes were often low-yielding and lacked general applicability. Over the years, a variety of more efficient and versatile methods have been developed.

Wurtz Reaction

The pioneering synthesis by Cram and Steinberg utilized a high-dilution intramolecular Wurtz coupling of 1,4-bis(bromomethyl)benzene with metallic sodium.[4] While historically significant, this method suffers from harsh reaction conditions and the formation of polymeric side products, leading to low yields.

The Dithia[3.3]paracyclophane Route

A major advancement in [n,n]paracyclophane synthesis was the development of the dithia[3.3]paracyclophane route. This method involves the coupling of 1,4-bis(bromomethyl)benzene with 1,4-bis(mercaptomethyl)benzene to form a dithia[3.3]paracyclophane intermediate.[4] This intermediate can then undergo sulfur extrusion through various methods, such as photodesulfurization in the presence of triethylphosphite or oxidation to the disulfone followed by pyrolysis, to yield the desired [n,n]paracyclophane.[4][5] This approach is generally higher yielding and more versatile than the Wurtz reaction, allowing for the synthesis of a wider range of substituted [n,n]paracyclophanes.

McMurry Coupling

The McMurry coupling, an intramolecular reductive coupling of two carbonyl groups using a low-valent titanium reagent, has also been employed in the synthesis of [n,n]paracyclophanes.[6][7] This method is particularly useful for the synthesis of cyclophanes with longer bridges and can tolerate a variety of functional groups.

Diels-Alder and Other Cycloaddition Strategies

More modern approaches have utilized cycloaddition reactions to construct the cyclophane framework. For instance, Henning Hopf developed an elegant synthesis of [2.2]paracyclophane involving a Diels-Alder reaction of a reactive p-quinodimethane intermediate which then dimerizes.[8] These methods can be highly efficient and offer access to complex and functionalized paracyclophane systems.

Quantitative Data

The defining features of [n,n]paracyclophanes are their unique structural parameters and the associated strain energies, which arise from the distortion of the benzene rings from planarity and the eclipsing interactions of the methylene bridges.

Structural Parameters

X-ray crystallography has been instrumental in elucidating the precise molecular structures of [n,n]paracyclophanes. The benzene rings are forced into a boat or chair conformation, and the bridgehead carbon atoms are pulled out of the plane of the aromatic ring. For instance, in[9]paracyclophane, the aromatic bridgehead carbon atom makes an angle of 20.5° with the plane of the benzene ring.[9]

| Compound | Inter-ring Distance (Å) | Benzene Ring Distortion Angle (°) | Reference |

| [2.2]Paracyclophane | ~3.09 | ~12.6 | [4] |

| [3.3]Paracyclophane | ~3.15 | ~6.4 | [10] |

| [4.4]Paracyclophane | ~3.73 | ~2.3 | [11] |

| [9]Paracyclophane | - | 20.5 | [9] |

Table 1: Selected Structural Parameters of [n,n]Paracyclophanes.

Strain Energies

The strain energy of [n,n]paracyclophanes is a measure of their thermodynamic instability relative to an unstrained reference compound. This energy decreases as the length of the methylene bridges increases, allowing the benzene rings to relax towards a more planar geometry.[11] [4.4]Paracyclophane is considered to be nearly strain-free.[10][11]

| Compound | Calculated Strain Energy (kcal/mol) | Method | Reference |

| [2.2]Paracyclophane | 29.8 - 31.0 | DFT | [11] |

| [3.3]Paracyclophane | 12.0 - 13.0 | DFT | [11] |

| [4.4]Paracyclophane | ~1.0 | DFT | [11] |

| [1][1]Paracyclophane | 4.0 | Molecular Mechanics | [12] |

| [9][9]Paracyclophane | 2.0 | Molecular Mechanics | [12] |

Table 2: Calculated Strain Energies of [n,n]Paracyclophanes.

Experimental Protocols

This section provides an overview of the methodologies for key experiments in the synthesis of [n,n]paracyclophanes.

Synthesis of [2.2]Paracyclophane via the Wurtz Reaction (Cram & Steinberg, 1951)

-

Reaction: Intramolecular coupling of 1,4-bis(β-bromoethyl)benzene.

-

Reagents and Conditions: 1,4-bis(β-bromoethyl)benzene is added slowly to a suspension of sodium metal in a high-boiling inert solvent (e.g., xylene) under high-dilution conditions. The reaction is typically run at reflux for an extended period.

-

Work-up: The reaction mixture is cooled, and the excess sodium is quenched with an alcohol. The organic layer is separated, washed, dried, and the solvent is removed. The crude product is then purified by chromatography or recrystallization.

-

Yield: Typically low, often in the range of 1-2%.

Synthesis of [2.2]Paracyclophane via the Dithia[3.3]paracyclophane Route

-

Step 1: Synthesis of 2,11-Dithia[3.3]paracyclophane

-

Reagents and Conditions: A solution of 1,4-bis(bromomethyl)benzene and a solution of 1,4-bis(mercaptomethyl)benzene are simultaneously added to a solution of a base (e.g., sodium hydroxide or potassium hydroxide) in ethanol under high-dilution conditions. The reaction is stirred at room temperature.

-

Work-up: The resulting precipitate of 2,11-dithia[3.3]paracyclophane is collected by filtration, washed, and dried.

-

Yield: Generally good, often exceeding 50%.

-

-

Step 2: Sulfur Extrusion

-

Method A: Photodesulfurization: The dithia[3.3]paracyclophane is dissolved in triethylphosphite and irradiated with a UV lamp. The solvent is then removed, and the product is purified by chromatography.

-

Method B: Stevens Rearrangement followed by Hofmann Elimination: The dithia[3.3]paracyclophane is methylated to form the bis-sulfonium salt, which is then treated with a strong base (e.g., sodium hydride) to induce a Stevens rearrangement. The rearranged product is then subjected to Hofmann elimination to yield [2.2]paracyclophane.

-

Method C: Pyrolysis of the Disulfone: The dithia[3.3]paracyclophane is oxidized to the corresponding disulfone using an oxidizing agent like m-chloroperoxybenzoic acid (mCPBA). The disulfone is then pyrolyzed at high temperature under vacuum to extrude sulfur dioxide and form [2.2]paracyclophane.

-

Yield: Varies depending on the method, but can be significantly higher than the Wurtz reaction.

-

Visualizations

The following diagrams illustrate the key historical developments and synthetic pathways in the chemistry of [n,n]paracyclophanes.

Caption: Historical timeline of key milestones in [n,n]paracyclophane chemistry.

Caption: Major synthetic routes to [n,n]paracyclophanes.

Conclusion

From a serendipitous discovery to a cornerstone of supramolecular chemistry, the journey of [n,n]paracyclophanes has been one of ingenuity and perseverance. The development of diverse and efficient synthetic methodologies has enabled a deep understanding of the structure-property relationships in these strained molecules. The unique electronic and steric properties of [n,n]paracyclophanes continue to inspire new research in areas ranging from materials science to asymmetric catalysis. This guide has provided a technical overview of the historical context, synthetic evolution, and key data that define this remarkable class of compounds, offering a valuable resource for scientists and professionals in the field.

References

- 1. Regioselective Functionalization of [2.2]Paracyclophanes: Recent Synthetic Progress and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. epub.jku.at [epub.jku.at]

- 4. Polyaromatic Cyclophanes Design and their Related Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BJOC - Breaking paracyclophane: the unexpected formation of non-symmetric disubstituted nitro[2.2]metaparacyclophanes [beilstein-journals.org]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. Selected synthetic strategies to cyclophanes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. Cyclophane - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. DFT study of [2.2]-, [3.3]-, and [4.4]paracyclophanes: strain energy, conformations, and rotational barriers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.aip.org [pubs.aip.org]

"solubility of 6,6-Paracyclophane in organic solvents"

An In-depth Technical Guide on the Solubility of[1][1]-Paracyclophane in Organic Solvents

Notice on Data Availability

A comprehensive search of available scientific literature yielded no specific quantitative or qualitative solubility data for[1][1]-paracyclophane. The information presented in this guide is based on its close structural analog,[2][2]-paracyclophane, and its derivatives. The principles and methodologies described are broadly applicable to neutral, nonpolar organic compounds of this nature.

Introduction

Paracyclophanes are a class of strained organic molecules in which two benzene rings are held in a parallel or near-parallel conformation by aliphatic bridges. The solubility of these compounds is a critical parameter in their synthesis, purification, and application, particularly in materials science and drug development where they can serve as unique scaffolds. This guide provides an overview of the known solubility characteristics of paracyclophane derivatives and outlines a general experimental protocol for determining the solubility of such compounds in organic solvents.

Qualitative Solubility of[2][2]-Paracyclophane Derivatives

While quantitative data is scarce, several studies have reported qualitative solubility information for[2][2]-paracyclophane and its functionalized derivatives. This information is summarized in the table below.

| Compound | Solvent | Solubility | Reference |

| Dichloro[2][2]paracyclophane | Common Organic Solvents | Poorly soluble | [3] |

| [2.2]Paracyclophane | Toluene | Soluble | |

| 4-Nitro[2][2]paracyclophane | Methanol | Partially soluble | |

| 4-Nitro[2][2]paracyclophane | Ethanol | More soluble than in methanol | |

| Amino-substituted[2][2]paracyclophane | Dichloromethane | Poorly soluble | |

| Hydroxyl-substituted[2][2]paracyclophane | Dichloromethane | Poorly soluble | |

| Amino-substituted[2][2]paracyclophane | DMSO | Soluble | |

| Hydroxyl-substituted[2][2]paracyclophane | DMSO | Soluble |

Inference: The solubility of paracyclophanes is significantly influenced by the nature of the solvent and the functional groups appended to the aromatic rings. Generally, nonpolar paracyclophanes will exhibit better solubility in nonpolar aromatic solvents like toluene. The introduction of polar functional groups can decrease solubility in nonpolar solvents like dichloromethane and increase solubility in more polar solvents like DMSO.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of a sparingly soluble organic compound like a paracyclophane in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.

Materials and Equipment

-

Analytical balance (± 0.1 mg)

-

Thermostatic shaker or water bath

-

Vials with screw caps

-

Centrifuge

-

Micropipettes

-

Volumetric flasks

-

Syringe filters (chemically compatible with the solvent)

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

-

The paracyclophane of interest (solute)

-

Organic solvent of interest

Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of the paracyclophane to a vial containing a known volume of the organic solvent. The excess solid should be clearly visible.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker set to a constant temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure the solution is saturated. Vigorous shaking or stirring is necessary to maximize the contact between the solute and the solvent.[2]

-

-

Separation of Undissolved Solid:

-

After equilibration, allow the vial to stand undisturbed at the same constant temperature for a period to allow the excess solid to settle.

-

To ensure complete separation of the undissolved solid, centrifuge the vial at a high speed.

-

-

Sample Collection and Dilution:

-

Carefully withdraw a known volume of the clear supernatant using a micropipette. To avoid disturbing the sediment, it is advisable to take the sample from the upper portion of the solution.

-

To prevent any suspended microparticles from being included, pass the collected supernatant through a syringe filter into a pre-weighed volumetric flask.

-

Dilute the filtered solution to a known volume with the same organic solvent. The dilution factor will depend on the expected solubility and the analytical method's linear range.

-

-

Quantification of Solute:

-

Analyze the concentration of the paracyclophane in the diluted solution using a suitable analytical method.

-

UV-Vis Spectrophotometry: If the paracyclophane has a chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and using a pre-established calibration curve.

-

High-Performance Liquid Chromatography (HPLC): This is a more universal method. The concentration can be determined by comparing the peak area of the sample to a calibration curve generated from standards of known concentrations.

-

Gravimetric Method: For less volatile solutes and solvents, a known volume of the saturated solution can be evaporated to dryness, and the mass of the remaining solute can be measured.[2][4]

-

-

-

Calculation of Solubility:

-

Calculate the concentration of the paracyclophane in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in desired units, such as g/L, mg/mL, or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of an organic compound.

References

Spectroscopic and Spectrometric Analysis ofParacyclophane: A Technical Guide

Spectroscopic and Spectrometric Analysis of[1][1]Paracyclophane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for[1][1]paracyclophane. Due to the limited availability of modern, publicly accessible experimental spectra for this specific paracyclophane, this document presents a combination of data inferred from its chemical properties, predicted spectroscopic values from computational models, and generalized experimental protocols applicable to the analysis of [n,n]paracyclophanes.

Introduction to[1][1]Paracyclophane

[1][1]Paracyclophane is a member of the paracyclophane family of organic compounds, characterized by two benzene rings linked by two aliphatic chains of six methylene groups in a para configuration. Unlike its more strained lower homologues such as[2][2]paracyclophane,[1][1]paracyclophane is considered to be nearly strain-free. This lack of significant ring distortion and transannular electronic interactions simplifies its expected spectroscopic signatures compared to more strained systems. Its molecular formula is C₂₄H₃₂ with a molecular weight of 320.5 g/mol .[3]

Nuclear Magnetic Resonance (NMR) Data

Predicted ¹H NMR Data

The proton NMR spectrum of[1][1]paracyclophane is anticipated to show distinct signals for the aromatic and aliphatic protons.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (Ar-H) | ~7.0-7.2 | Singlet |

| α-Methylene (-CH₂-Ar) | ~2.5-2.7 | Multiplet |

| β-Methylene (-CH₂-CH₂-Ar) | ~1.5-1.7 | Multiplet |

| γ-Methylene (-CH₂-CH₂-CH₂-Ar) | ~1.3-1.5 | Multiplet |

Predicted ¹³C NMR Data

The carbon NMR spectrum would similarly distinguish between the aromatic and aliphatic carbons.

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Aromatic (ipso-C) | ~140-142 |

| Aromatic (CH) | ~128-130 |

| α-Methylene (-CH₂-Ar) | ~35-37 |

| β-Methylene (-CH₂-CH₂-Ar) | ~30-32 |

| γ-Methylene (-CH₂-CH₂-CH₂-Ar) | ~28-30 |

Mass Spectrometry (MS) Data

The mass spectrum of[1][1]paracyclophane would be expected to show a prominent molecular ion peak (M⁺) corresponding to its molecular weight.

| Parameter | Value |

| Molecular Formula | C₂₄H₃₂ |

| Molecular Weight | 320.5 g/mol |

| Predicted Molecular Ion (M⁺) | m/z 320.25 |

Fragmentation would likely involve cleavage of the aliphatic bridges, leading to characteristic daughter ions. A common fragmentation pattern for paracyclophanes is the formation of a xylylene-type fragment.

Experimental Protocols

The following are generalized protocols for the acquisition of NMR and mass spectrometry data for a paracyclophane sample, based on standard laboratory practices.

NMR Spectroscopy Protocol

-

Sample Preparation : Dissolve approximately 5-10 mg of purified[1][1]paracyclophane in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆).

-

Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition :

-

Acquire a one-dimensional proton spectrum with a spectral width of approximately 10-12 ppm.

-

Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

-

Accumulate a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition :

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Use a spectral width of approximately 200-220 ppm.

-

Employ a pulse angle of 45-90 degrees and a relaxation delay of 2-5 seconds.

-

A larger number of scans will be necessary to obtain a good signal-to-noise ratio due to the low natural abundance of ¹³C.

-

-

Data Processing : Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Mass Spectrometry Protocol

-

Sample Introduction : Introduce a dilute solution of the sample (in a volatile solvent like methanol or dichloromethane) into the mass spectrometer. For less volatile samples, a direct insertion probe may be used.

-

Ionization Method : Electron Ionization (EI) is a common method for such non-polar compounds, typically at 70 eV.

-

Mass Analysis : Analyze the resulting ions using a mass analyzer such as a quadrupole, time-of-flight (TOF), or magnetic sector instrument.

-

Data Acquisition : Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).

-

Data Analysis : Identify the molecular ion peak and major fragment ions. Compare the observed isotopic pattern of the molecular ion with the theoretical pattern for the elemental composition.

An In-Depth Technical Guide to the Vibrational Modes of-Paracyclophane: A Methodological Approach

An In-Depth Technical Guide to the Vibrational Modes of[1][1]-Paracyclophane: A Methodological Approach

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of late 2025, a thorough review of scientific literature reveals a notable absence of specific experimental or computational data on the vibrational modes of[1][1]-Paracyclophane. This document, therefore, serves as a comprehensive methodological guide, outlining the established experimental and computational protocols that can be employed to characterize this molecule. The procedures described are based on standard practices for similar aromatic and cyclophane compounds.

Introduction

[1][1]-Paracyclophane is a member of the cyclophane family, characterized by two benzene rings linked by aliphatic chains at their para positions. Unlike its highly strained lower-order analogues such as[2][2]-paracyclophane, the longer six-carbon bridges in[1][1]-paracyclophane are expected to result in a nearly strain-free conformation. This structural feature suggests that its vibrational spectrum will share similarities with unconstrained dialkylbenzene derivatives, yet the cyclic nature of the molecule will impose unique conformational constraints that influence its vibrational modes.

This guide details the requisite experimental and computational workflows for a comprehensive vibrational analysis of[1][1]-Paracyclophane, providing a foundational framework for future research.

Proposed Experimental Protocols

To empirically determine the vibrational modes of[1][1]-Paracyclophane, a combination of Fourier Transform Infrared (FT-IR) and Raman spectroscopy is recommended. These techniques are complementary, as vibrational modes can be either IR-active, Raman-active, both, or neither, depending on the change in dipole moment and polarizability during the vibration, respectively.

2.1. Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, exciting its vibrational modes.

Methodology:

-

Sample Preparation: Given that[1][1]-Paracyclophane is a solid at room temperature, several preparation methods are suitable:

-

KBr Pellet Method: A small amount of the sample (approx. 1-2 mg) is finely ground with ~200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[3][4] The mixture is then compressed under high pressure in a die to form a transparent or translucent pellet.[4] This method provides a uniform sample matrix that is transparent to IR radiation in the mid-IR range.[3]

-

Thin Solid Film Method: The sample is dissolved in a volatile organic solvent (e.g., methylene chloride or acetone).[5] A drop of this solution is placed on an IR-transparent salt plate (e.g., NaCl or KBr).[5] The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[5]

-

Attenuated Total Reflectance (ATR): This technique requires minimal sample preparation.[3] A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium) and pressure is applied to ensure good contact. The IR beam interacts with the sample at the crystal interface.[3][6]

-

-

Instrumentation and Data Acquisition:

-

A benchtop FT-IR spectrometer is used for analysis.[7]

-

A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded first to account for atmospheric CO2 and water vapor, as well as any instrumental artifacts.[4]

-

The sample is then placed in the beam path, and the spectrum is recorded, typically in the mid-IR range of 4000–400 cm⁻¹.[6]

-

To achieve a good signal-to-noise ratio, multiple scans (e.g., 16 to 64) are co-added and averaged.[7]

-

2.2. Raman Spectroscopy

Raman spectroscopy involves irradiating a sample with a monochromatic laser and detecting the inelastically scattered light, providing information about vibrational, rotational, and other low-frequency modes.[8]

Methodology:

-

Sample Preparation:

-

Solid Sample: A small amount of the crystalline or powdered[1][1]-Paracyclophane can be placed directly on a microscope slide or in a sample holder.[9] For microscopy, a flat surface is preferable for consistent focusing.[9][10]

-

Solution: The sample can be dissolved in a suitable solvent (e.g., carbon tetrachloride, chloroform) and placed in a quartz cuvette.[11] The choice of solvent is critical to avoid spectral interference.

-

-

Instrumentation and Data Acquisition:

-

A confocal Raman microscope or a standard Raman spectrometer is used.[12]

-

Excitation Source: A common choice is a frequency-doubled Nd:YAG laser (532 nm) or a HeNe laser (633 nm).[11][13] The laser is focused onto the sample.[13]

-

Signal Collection: The scattered light is collected, typically in a backscattering geometry, and passed through a filter to remove the intense Rayleigh scattered light.[13][14]

-

Dispersion and Detection: The remaining Raman scattered light is dispersed by a grating onto a sensitive detector, such as a charge-coupled device (CCD).[14]

-

The spectrum is recorded, showing the intensity of scattered light as a function of the Raman shift (in cm⁻¹) from the excitation line.

-

Proposed Computational Protocol

Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for predicting and assigning vibrational modes. The results complement and help interpret experimental spectra.

Methodology:

-

Geometry Optimization:

-

The first step is to build an initial 3D structure of the[1][1]-Paracyclophane molecule.

-

This structure is then optimized to find its lowest energy conformation. This is a crucial step, as vibrational frequency calculations are only valid at a stationary point on the potential energy surface.[1][15][16]

-

Software: Quantum chemistry packages such as Gaussian, ORCA, or Spartan are commonly used.

-

Method: A DFT functional, such as B3LYP or PBE, is chosen.[2]

-

Basis Set: A suitable basis set, such as 6-31G(d) or a larger one like 6-311+G(d,p), is selected to describe the atomic orbitals.

-

-

Frequency Calculation:

-

Once the geometry is optimized, a frequency calculation is performed at the same level of theory (functional and basis set).[15][16]

-

This calculation computes the second derivatives of the energy with respect to the nuclear coordinates (the Hessian matrix).[17][18][19] Diagonalizing this matrix yields the vibrational frequencies and the corresponding normal modes (atomic displacements).[19]

-

Verification: The output should be checked for imaginary frequencies. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.[20] One or more imaginary frequencies indicate a transition state or a higher-order saddle point.[1][21]

-

-

Spectral Analysis:

-

The output will provide a list of vibrational frequencies, along with their corresponding IR intensities and Raman activities.

-

Visualization of the atomic displacement vectors for each mode allows for the assignment of the vibrations to specific molecular motions, such as C-H stretches, CH₂ scissoring, benzene ring breathing, or skeletal modes of the aliphatic bridges.

-

Data Presentation

Quantitative data obtained from the proposed experimental and computational studies should be summarized for clear comparison. The following table serves as a template for organizing these results.

Table 1: Template for Vibrational Mode Data of[1][1]-Paracyclophane

| Frequency (cm⁻¹) (Calculated) | Frequency (cm⁻¹) (Experimental IR) | Frequency (cm⁻¹) (Experimental Raman) | IR Intensity (Calculated) | Raman Activity (Calculated) | Vibrational Mode Assignment |

| Data | Data | Data | Data | Data | e.g., Aromatic C-H stretch |

| Data | Data | Data | Data | Data | e.g., Aliphatic CH₂ asym. stretch |

| Data | Data | Data | Data | Data | e.g., Benzene ring breathing |

| Data | Data | Data | Data | Data | e.g., Alkyl bridge skeletal mode |

Mandatory Visualizations

The following diagrams illustrate the molecular structure of[1][1]-Paracyclophane and a logical workflow for its comprehensive vibrational analysis.

References

- 1. echemi.com [echemi.com]

- 2. mdpi.com [mdpi.com]

- 3. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 4. mse.washington.edu [mse.washington.edu]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. rtilab.com [rtilab.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 9. youtube.com [youtube.com]

- 10. Towards routine organic structure determination using Raman microscopy - Chemical Science (RSC Publishing) DOI:10.1039/D3SC02954A [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 14. drawellanalytical.com [drawellanalytical.com]

- 15. The Absolute Beginners Guide to Gaussian [server.ccl.net]

- 16. gaussian.com [gaussian.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. munin.uit.no [munin.uit.no]

- 19. Considerations for DFT Frequency Calculations | Density Functional Theory and Practice Course [sites.psu.edu]

- 20. youtube.com [youtube.com]

- 21. researchgate.net [researchgate.net]

Photophysical Properties of Unsubstituted-Paracyclophane: A Technical Guide

Photophysical Properties of Unsubstituted[1][1]-Paracyclophane: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Unsubstituted[1][1]-paracyclophane represents a unique molecular architecture within the cyclophane family. Unlike its more extensively studied, smaller counterparts such as[2][2]-paracyclophane, the[1][1]-analogue possesses significantly longer aliphatic bridges. This structural feature results in a nearly strain-free conformation, where the two benzene rings are held parallel but at a distance that largely precludes the significant transannular π-π interactions that dominate the photophysical landscape of strained cyclophanes.

Expected Photophysical Profile

The photophysical properties of paracyclophanes are intrinsically linked to the distance and orientation between the two aromatic decks. In highly strained systems like[2][2]-paracyclophane, the close proximity of the benzene rings leads to significant orbital overlap, resulting in a bathochromic (red) shift in both absorption and emission spectra compared to simple benzene derivatives. This is due to the formation of new electronic states, often described as having excimer-like character, which are lower in energy.

In the case of unsubstituted[1][1]-paracyclophane, the six-carbon aliphatic chains enforce a much larger separation between the benzene rings. This increased distance is expected to minimize the through-space π-π interactions. As a result, the two benzene rings are anticipated to behave as independent chromophores, electronically isolated from one another.

Expected Properties:

-

Absorption: The UV-Vis absorption spectrum of unsubstituted[1][1]-paracyclophane is predicted to closely resemble that of a simple, non-conjugated alkylbenzene, such as toluene or ethylbenzene. The characteristic benzene absorption bands, corresponding to the π-π* transitions, are expected to be observed with minimal shifting from their typical positions.

-

Emission: Upon excitation, the fluorescence emission is also expected to be characteristic of an isolated benzene chromophore. A structured emission spectrum, typical for aromatic hydrocarbons in non-polar solvents, is anticipated. The emission maximum would likely be in the near-UV region.

-

Quantum Yield and Lifetime: The fluorescence quantum yield and lifetime are anticipated to be comparable to those of simple alkylbenzenes. Due to the lack of significant transannular interactions, non-radiative decay pathways that are prominent in more strained paracyclophanes are expected to be less significant.

Data Presentation (Hypothetical)

While no experimental data has been found in the literature for unsubstituted[1][1]-paracyclophane, the following table is provided as a template for how such data would be presented upon experimental determination. For comparative purposes, typical values for benzene are included.

| Photophysical Parameter | Unsubstituted[1][1]-Paracyclophane | Benzene (in cyclohexane) |

| Absorption Maximum (λabs) | To be determined | ~255 nm |

| Molar Absorptivity (ε) | To be determined | ~200 M-1cm-1 |

| Emission Maximum (λem) | To be determined | ~280 nm |

| Stokes Shift | To be determined | ~25 nm |

| Fluorescence Quantum Yield (ΦF) | To be determined | ~0.06 |

| Fluorescence Lifetime (τF) | To be determined | ~6 ns |

Experimental Protocols

To empirically determine the photophysical properties of unsubstituted[1][1]-paracyclophane, the following standard experimental procedures are recommended.

UV-Vis Absorption Spectroscopy

This technique is used to determine the wavelengths of light absorbed by the molecule and to quantify its molar absorptivity.

Methodology:

-

Sample Preparation: Prepare a stock solution of unsubstituted[1][1]-paracyclophane of a known concentration in a spectroscopic grade, UV-transparent solvent (e.g., cyclohexane, ethanol). From the stock solution, prepare a series of dilutions.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement:

-

Record a baseline spectrum with the solvent-filled cuvettes in both the sample and reference beams.

-

Measure the absorbance spectra of the diluted solutions of[1][1]-paracyclophane over a relevant wavelength range (e.g., 200-400 nm). Ensure that the maximum absorbance falls within the linear range of the instrument (typically < 1.0).

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λabs).

-

Calculate the molar absorptivity (ε) at λabs using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

-

UV-Vis Absorption Spectroscopy Workflow.

Steady-State Fluorescence Spectroscopy

This method is used to determine the emission spectrum of the molecule.

Methodology:

-

Sample Preparation: Prepare a dilute solution of unsubstituted[1][1]-paracyclophane in a spectroscopic grade solvent. The absorbance of the solution at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.

-

Instrumentation: Use a spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube).

-

Measurement:

-

Select an excitation wavelength (typically at or near the λabs).

-

Scan the emission monochromator over a wavelength range longer than the excitation wavelength to record the fluorescence spectrum.

-

Record a blank spectrum of the solvent alone and subtract it from the sample spectrum.

-

-

Data Analysis:

-

Identify the wavelength of maximum emission intensity (λem).

-

Calculate the Stokes shift (the difference in nanometers or wavenumbers between λabs and λem).

-

Fluorescence Quantum Yield (ΦF) Determination (Relative Method)

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. The relative method involves comparing the fluorescence of the sample to that of a well-characterized standard.

Methodology:

-

Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the sample.

-

Sample Preparation: Prepare a series of dilutions for both the standard and the sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be in the range of 0.01 to 0.1.

-

Measurement:

-

Measure the UV-Vis absorbance of all solutions at the chosen excitation wavelength.

-

Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.

-

-

Data Analysis:

-

Integrate the area under the emission spectrum for each solution.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

The quantum yield of the sample (ΦF,sample) is calculated using the following equation: ΦF,sample = ΦF,std * (Gradsample / Gradstd) * (η2sample / η2std) where Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

-

Relative Fluorescence Quantum Yield Determination.

Fluorescence Lifetime (τF) Measurement (Time-Correlated Single Photon Counting - TCSPC)

The fluorescence lifetime is the average time the molecule spends in the excited state before returning to the ground state.

Methodology:

-

Instrumentation: Use a TCSPC system, which includes a pulsed light source (e.g., laser diode or LED), a sample holder, a fast photodetector, and timing electronics.

-

Sample Preparation: Prepare a dilute solution of the sample as for fluorescence measurements.

-

Measurement:

-